Bienvenue dans la boutique en ligne BenchChem!

Timepidium Bromide

Pharmacology Smooth Muscle Contractility mAChR Antagonism

Timepidium bromide is a peripherally-selective quaternary ammonium antimuscarinic that cannot cross the blood-brain barrier, eliminating central side effects. Its potency, intermediate between atropine and hyoscine-N-butylbromide, and highest affinity for the m2 mAChR subtype enable precise, CNS-free modulation of GI motility, biliary smooth muscle, and gastric mucosal blood flow. Ideal for hypermotility models, gastric microcirculation studies, and mAChR drug screening where central confounding must be avoided.

Molecular Formula C17H22BrNOS2
Molecular Weight 400.4 g/mol
CAS No. 35035-05-3
Cat. No. B1662725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimepidium Bromide
CAS35035-05-3
Synonyms5-methoxy-3-(1-methylpiperidylidene)di-(2-thienyl)methane methobromide
SA-504
timepidium bromide
Molecular FormulaC17H22BrNOS2
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESC[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-]
InChIInChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1
InChIKeyQTSXMEPZSHLZFF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Timepidium Bromide (CAS 35035-05-3): A Quaternary Ammonium Antimuscarinic for Visceral Spasm Research and Therapeutic Applications


Timepidium bromide is a quaternary ammonium antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its molecular structure, characterized by a permanent positive charge, restricts its ability to cross the blood-brain barrier, thereby limiting its pharmacological action to peripheral tissues and avoiding central nervous system side effects [1]. This pharmacokinetic property makes it a useful tool in research focused on gastrointestinal motility disorders and in therapeutic contexts requiring targeted anticholinergic activity without central involvement [2].

Why Generic Anticholinergics Are Not Interchangeable with Timepidium Bromide


The pharmacological profile of timepidium bromide is defined by a specific combination of receptor subtype affinity and peripheral selectivity that is not uniformly shared by other anticholinergic agents. While all muscarinic antagonists block acetylcholine binding, their relative potencies and subtype preferences vary considerably, leading to distinct functional outcomes in different tissue types [1]. Furthermore, the quaternary ammonium structure of timepidium bromide confers limited oral bioavailability and an inability to penetrate the central nervous system, a feature not common to all antispasmodics [2]. Therefore, substituting timepidium bromide with a generic anticholinergic without rigorous, comparator-based evidence risks altering both efficacy and side-effect profiles, particularly in assays sensitive to mAChR subtype distribution or in models where central effects must be avoided.

Quantitative Evidence for Selecting Timepidium Bromide Over Closely Related Antimuscarinic Analogs


Timepidium Bromide Exhibits 7-Fold Greater Potency than Hyoscine-N-Butylbromide in Isolated Gallbladder Contraction Assays

In isolated guinea pig gallbladder preparations, timepidium bromide demonstrated significantly higher antimuscarinic potency compared to hyoscine-N-butylbromide, with a calculated pA2 value of 8.44 versus 7.55 for hyoscine-N-butylbromide, representing a 7-fold difference in inhibitory activity [1]. This finding indicates that timepidium bromide is a more effective competitive antagonist at mAChRs in this tissue.

Pharmacology Smooth Muscle Contractility mAChR Antagonism

Timepidium Bromide Shows Potency Intermediate Between Atropine and Hyoscine-N-Butylbromide in Gallbladder Tissue

A direct comparison in isolated guinea pig gallbladder tissue revealed that timepidium bromide's antimuscarinic potency lies between that of the potent alkaloid atropine and the clinically common hyoscine-N-butylbromide. Its pA2 value of 8.44 was approximately 1/5 to 1/6 that of atropine (pA2 = 9.11) but 7 times greater than that of hyoscine-N-butylbromide (pA2 = 7.55) [1]. This establishes a clear potency hierarchy: atropine > timepidium bromide > hyoscine-N-butylbromide.

Pharmacology Tissue-Specific Potency mAChR Antagonism

Timepidium Bromide Demonstrates 12-Fold Greater Potency than Hyoscine-N-Butylbromide in Sphincter of Oddi Preparations

In a distinct tissue preparation, the isolated guinea pig sphincter of Oddi, timepidium bromide exhibited a markedly enhanced potency advantage over hyoscine-N-butylbromide. The inhibitory activity of timepidium bromide was found to be 12 times greater than that of hyoscine-N-butylbromide in reducing the acetylcholine-induced increase in perfusion pressure [1]. This contrasts with the 7-fold difference observed in gallbladder tissue, highlighting tissue-specific variability in antagonist action.

Pharmacology Sphincter of Oddi Tissue-Specific Potency

Timepidium Bromide Displays Highest Affinity for Human m2 mAChR Subtype Among Nine Muscarinic Antagonists Tested

In a [3H]NMS binding assay using cloned human muscarinic receptor subtypes (m1-m5) expressed in Sf9 cells, timepidium bromide displayed its highest affinity for the m2 subtype (Ki = 7.7 nM), while showing lower affinity for other subtypes [1]. This contrasts with other antimuscarinics like pirenzepine (highest affinity for m1) and darifenacin (highest affinity for m3), indicating a distinct subtype preference profile. While overall selectivity among subtypes was less than 10-fold, the absolute affinity and rank order provide a unique pharmacological signature.

Receptor Pharmacology mAChR Subtype Selectivity Binding Affinity

Timepidium Bromide Reverses Acetylcholine-Induced Gastric Blood Flow Reduction, Restoring Normal Tissue Perfusion

In a rabbit model using ¹³¹I-labeled macroaggregated albumin to measure regional blood flow, intravenous administration of acetylcholine (10 µg/kg) significantly reduced total gastric blood flow, particularly in the mucosal layers of the anterior and posterior corpus. Pre-treatment with timepidium bromide (200 µg/kg, i.v.) virtually abolished this acetylcholine-induced reduction and restored blood flow to normal levels [1]. This demonstrates a functional, tissue-level reversal of cholinergic vasoconstriction.

Gastric Blood Flow Pharmacodynamics Ex Vivo Model

In Vivo Gastrointestinal Motility Inhibition: Timepidium Bromide Activity Nearly Equivalent to Atropine and Superior to Hyoscine-N-Butylbromide

In anesthetized dogs, timepidium bromide inhibited both spontaneous and bethanechol-induced motility across various regions of the gastrointestinal tract. Its antimotility activity was reported to be 'almost the same as that of atropine but stronger than that of hyoscine-N-butylbromide' [1]. This in vivo finding corroborates the in vitro potency data, confirming that the compound's pharmacological profile translates to a whole-animal model of gastrointestinal function.

Gastrointestinal Motility In Vivo Pharmacology Comparative Efficacy

Optimal Research and Industrial Application Scenarios for Timepidium Bromide Based on Quantitative Comparative Evidence


In Vitro Studies of Biliary Tract Motility Requiring an Intermediate Potency Antagonist

The quantitative data from isolated guinea pig gallbladder and sphincter of Oddi preparations [1] directly support the use of timepidium bromide in research focused on biliary smooth muscle pharmacology. Its potency, which is precisely defined as intermediate between atropine and hyoscine-N-butylbromide, allows for fine-tuned modulation of cholinergic tone without the extreme potency of atropine or the relative weakness of hyoscine-N-butylbromide. This makes it an ideal tool for studies where a moderate level of mAChR blockade is desired to investigate physiological responses or screen for novel modulators of gallbladder and sphincter function.

Preclinical Models of Gastrointestinal Hypermotility Requiring a Peripherally Restricted, Atropine-Equivalent Agent

In vivo data demonstrating timepidium bromide's near-equivalence to atropine in inhibiting gastrointestinal motility in dogs [2] validates its selection for whole-animal studies of hypermotility disorders. Crucially, timepidium bromide's quaternary ammonium structure prevents it from crossing the blood-brain barrier, a key differentiator from atropine [3]. Therefore, in models of functional gastrointestinal disorders or post-operative ileus where central side effects are a confounding variable, timepidium bromide offers a peripherally-selective alternative that maintains robust antimotility efficacy.

Gastric Mucosal Blood Flow Studies Focusing on Cholinergic Regulation

The demonstrated ability of timepidium bromide to reverse acetylcholine-induced reductions in gastric mucosal blood flow in rabbits [4] supports its use as a pharmacological tool in research on gastric microcirculation and mucosal defense mechanisms. This specific functional effect, quantified in a controlled experimental setting, makes timepidium bromide particularly valuable for studies investigating the role of cholinergic vasoconstriction in stress-induced gastric lesions, the gastroprotective effects of other compounds, or the pathophysiology of conditions involving altered gastric blood flow.

mAChR Subtype Pharmacology and Drug Discovery Screening

The receptor binding profile of timepidium bromide, characterized by its highest affinity for the human m2 mAChR subtype [5], positions it as a useful reference compound in drug discovery campaigns aimed at identifying novel muscarinic ligands. Its distinct subtype preference (m2 > others) provides a benchmark for evaluating the selectivity of new chemical entities. Furthermore, its availability and well-characterized in vitro and in vivo pharmacology make it a suitable positive control in high-throughput screening assays designed to detect antimuscarinic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Timepidium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.